Bempedoic acid-d4 is a deuterated form of bempedoic acid, a lipid-lowering agent that has gained attention for its role in managing elevated low-density lipoprotein cholesterol levels. It is classified as an adenosine triphosphate-citrate lyase inhibitor, which plays a crucial role in cholesterol synthesis and is particularly beneficial for patients who are statin-intolerant or require additional LDL cholesterol reduction despite maximally tolerated statin therapy. Bempedoic acid was approved by the U.S. Food and Drug Administration on February 21, 2020, and is marketed under the brand name Nexletol, among others .
Bempedoic acid-d4 is synthesized from bempedoic acid, which itself is derived from natural fatty acids. It belongs to the class of long-chain fatty acids and is characterized as a fatty acyl compound with the molecular formula and a molecular weight of approximately 344.5 g/mol . This compound is categorized under organic compounds with lipid-like properties, specifically as a dicarboxylic acid derivative .
The synthesis of bempedoic acid-d4 involves deuteration at specific positions of the bempedoic acid molecule to create a stable isotopic variant. The synthesis typically employs methods such as:
Bempedoic acid-d4 has a molecular structure similar to that of bempedoic acid, with specific modifications due to deuteration. The structural formula can be represented as:
The compound features hydroxyl groups and dicarboxylic acid functional groups that are critical for its biological activity. It exists predominantly in one polymorphic form which influences its solubility characteristics .
Bempedoic acid-d4 undergoes similar metabolic reactions as its non-deuterated counterpart. Its primary reaction involves activation by very long-chain acyl-CoA synthetase 1 (ACSVL1), converting it into its active form, bempedoyl coenzyme A. This activation is essential for its function as an inhibitor of adenosine triphosphate-citrate lyase, leading to decreased cholesterol synthesis in the liver .
The inhibition mechanism can be summarized as follows:
Bempedoic acid-d4 functions primarily through the inhibition of ATP-citrate lyase in the liver. The mechanism can be broken down into several key processes:
Bempedoic acid-d4 appears as a white to off-white crystalline powder. It exhibits low solubility at pH levels below 6 but shows increased solubility at higher pH levels, similar to other compounds classified under Biopharmaceutical Classification System Class II .
Key chemical properties include:
Bempedoic acid-d4 has significant applications in scientific research and clinical settings:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3